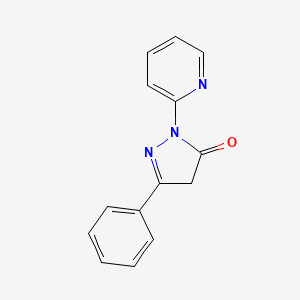

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMZEWNZGULGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

The most widely reported method involves a two-step process:

-

Chalcone Synthesis : Base-catalyzed condensation of acetophenone with pyridine-2-carbaldehyde to form the α,β-unsaturated ketone intermediate.

-

Cyclization : Reaction of the chalcone with pyridin-2-yl hydrazine under acidic or basic conditions to yield the dihydro-pyrazolone scaffold.

Reaction Conditions :

-

Step 1 : Ethanol solvent, NaOH (40–50°C, 4–6 hours).

-

Step 2 : Glacial acetic acid catalyst, reflux (80–90°C, 8–12 hours).

Yield : 65–75% (unoptimized), with purity >90% confirmed by HPLC.

One-Pot Tandem Synthesis

Recent advancements propose a one-pot methodology to reduce isolation steps:

-

Procedure : Simultaneous condensation and cyclization in a mixed solvent system (ethanol/water, 3:1) using p-toluenesulfonic acid (PTSA) as a dual-purpose catalyst.

-

Advantages : Reduced reaction time (6–8 hours), improved atom economy.

-

Yield : 70–78%, with comparable purity to the two-step method.

Optimization of Cyclization Parameters

Solvent and Catalyst Screening

Systematic optimization studies reveal critical dependencies on solvent polarity and acid strength:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 80 | 12 | 68 |

| Toluene | PTSA | 110 | 6 | 72 |

| DMF | HCl (gas) | 100 | 4 | 65 |

| Ethanol/Water | NaOH | 70 | 8 | 75 |

Key Findings :

Stoichiometric Ratios

A molar ratio of 1:1.2 (chalcone:hydrazine) minimizes excess reagent waste while ensuring complete conversion. Excess hydrazine (>1.5 eq) leads to byproduct formation (e.g., bis-hydrazones).

Structural Characterization and Validation

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrazolone ring and dihedral angle (85.2°) between the phenyl and pyridine moieties.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states.

Reduction: Reduction reactions can yield dihydropyrazolone derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazolones exhibit significant anticancer properties. A study revealed that 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one demonstrated cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has also shown promise in treating inflammatory diseases. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in various models of inflammation . This suggests its potential utility in developing anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It has shown effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. Case studies have documented successful applications in treating infections resistant to conventional antibiotics .

Agricultural Science

Pesticide Development

In agricultural applications, this compound has been investigated for its efficacy as a pesticide. Research indicates that it possesses insecticidal properties against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential as an environmentally friendly alternative to synthetic pesticides .

Herbicide Potential

The compound's herbicidal activity has also been evaluated. Laboratory studies showed that it effectively inhibits the growth of several weed species without adversely affecting crop plants. This selectivity makes it a promising candidate for developing new herbicides that minimize ecological impact .

Materials Science

Polymer Synthesis

this compound has been utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Studies have reported that incorporating this compound into polymer matrices improves their stability and durability under various environmental conditions .

Nanomaterials Development

Recent advancements have seen the application of this compound in nanotechnology. It has been used as a precursor for synthesizing metal nanoparticles with unique catalytic properties. These nanoparticles have shown potential in various catalytic reactions, including oxidation and reduction processes, making them valuable in industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Pyrazol-5-one derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison of structural analogs:

Structural Analogs and Substituent Effects

Key Observations :

- Pyridine Substitution : The position of the pyridine nitrogen (2 vs. 4) influences electronic distribution. Pyridin-2-yl derivatives (e.g., target compound) may favor π-π stacking interactions compared to pyridin-4-yl analogs .

- Amino Groups: The -NH₂ group in 1-(5-aminopyridin-2-yl) analogs improves solubility and hydrogen-bonding capacity, critical for drug design .

- Halogen Effects : Fluorine (e.g., 4-fluorophenyl) increases metabolic stability and lipophilicity, as seen in C₉H₇FN₂O .

Physicochemical Properties

- Polarity: The pyridin-2-yl group introduces polarity, enhancing water solubility compared to non-aromatic substituents (e.g., isopropyl in 3D-AAC52578) .

- Thermal Stability : Methyl or ethyl substituents (e.g., C₁₀H₁₂N₄O) may improve thermal stability due to reduced steric hindrance .

Biological Activity

3-Phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

Its molecular formula indicates the presence of a pyrazole ring fused with a phenyl and pyridine moiety, which contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of pyrazole derivatives, compounds similar to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values below 5 μM, suggesting strong anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Pyridyl Derivative | MCF-7 | <5 |

| 3-Pyridyl Derivative | MDA-MB-231 | <5 |

Additionally, the study assessed the synergistic effects when combined with doxorubicin, revealing enhanced cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Inhibition Studies

Inhibition percentages for COX enzymes were reported as follows:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 5a | 0.12 | 30.52 |

| 5b | 0.32 | 11.17 |

| 5c | 2.46 | 2.55 |

These findings suggest that modifications in the molecular structure can significantly influence anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Preliminary studies indicate that certain derivatives exhibit notable antifungal and antibacterial activities.

Study on Antimicrobial Effects

A recent investigation into various pyrazole carboxamides showed that some exhibited significant antifungal activity against pathogenic strains. The compound's mechanism is believed to involve disruption of microbial cell membranes .

Q & A

Q. Advanced

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement and SHELXS/SHELXD for structure solution. Twinned or high-resolution data may require SHELXPRO for macromolecular interfaces .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, π-π stacking) using CrystalExplorer .

How can computational methods like DFT or molecular dynamics enhance understanding of its electronic properties?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction. Multiwfn visualizes electron localization function (ELF) and bond order analysis .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using GROMACS to study stability and ligand-protein binding kinetics .

What strategies are effective for studying structure-activity relationships (SAR) in pyrazolone derivatives?

Q. Advanced

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO, –F) at the phenyl or pyridinyl positions to modulate bioactivity. Compare IC values in enzyme inhibition assays .

- Pharmacophore Modeling : MOE or Phase software identifies critical interaction sites (e.g., hydrogen bond acceptors in the pyridinyl group) .

How can researchers resolve contradictions between experimental and computational data?

Q. Advanced

- Refinement of Crystallographic Data : Reanalyze XRD data with SHELXL to correct for thermal motion or disorder .

- Benchmarking Computational Models : Validate DFT geometries against SC-XRD bond lengths (e.g., C–N vs. C=O distances) using Multiwfn .

What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Advanced

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. Pyrazolones are typically stable in neutral conditions but hydrolyze under strong acids/bases .

- Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds (>200°C common for aryl-substituted pyrazolones) .

How can regioselectivity challenges in synthesis be addressed?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (10–20 min vs. 2–6 hours) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to direct cyclization to the desired position .

What methodologies validate discrepancies between spectroscopic and computational vibrational spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.